molecular formula C25H30NOPS B8200412 (R)-N-((R)-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B8200412
M. Wt: 423.6 g/mol
InChI Key: OUMOIKKJQPXFKP-PWUYWRBVSA-N
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Description

®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide typically involves the reaction of ®-2-(Diphenylphosphino)-1-phenylethylamine with a sulfinylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinamide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and enantiomeric purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and quality. The scalability of the synthesis is crucial for its application in the pharmaceutical industry, where large quantities of the compound are required.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions are typically carried out in polar solvents like dichloromethane or tetrahydrofuran, with bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess. This is particularly important in the synthesis of chiral drugs and natural products.

Biology

The compound’s ability to induce chirality makes it useful in the study of biological systems, where chirality plays a crucial role in the function of biomolecules. It is used in the synthesis of chiral intermediates for biological research.

Medicine

In medicine, the compound is employed in the synthesis of chiral pharmaceuticals. Its use in asymmetric synthesis allows for the production of enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to their racemic counterparts.

Industry

In the industrial sector, ®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide is used in the production of fine chemicals and agrochemicals. Its role in asymmetric synthesis enables the efficient production of high-value chiral compounds.

Mechanism of Action

The mechanism of action of ®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide involves its function as a chiral ligand in catalytic reactions. The compound coordinates with metal catalysts, forming a chiral environment that induces enantioselectivity in the reaction. The phosphine group binds to the metal center, while the sulfinamide group provides steric and electronic effects that influence the reaction pathway. This coordination facilitates the formation of chiral products with high enantiomeric purity.

Comparison with Similar Compounds

Similar Compounds

    ®-BINAP: A widely used chiral phosphine ligand in asymmetric synthesis.

    ®-Tol-BINAP: A derivative of BINAP with improved solubility and reactivity.

    ®-SEGPHOS: A chiral diphosphine ligand with high enantioselectivity in various catalytic reactions.

Uniqueness

®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of a phosphine and sulfinamide group, which provides distinct steric and electronic properties. This dual functionality enhances its ability to induce enantioselectivity in catalytic reactions, making it a valuable tool in asymmetric synthesis.

Properties

IUPAC Name

(R)-N-[(1R)-2-diphenylphosphanyl-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30NOPS/c1-25(2,3)29(27)26(4)24(21-14-8-5-9-15-21)20-28(22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,20H2,1-4H3/t24-,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMOIKKJQPXFKP-PWUYWRBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30NOPS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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